molecular formula C6H12O2 B8068322 1-(1-Methylcyclopropyl)ethane-1,2-diol

1-(1-Methylcyclopropyl)ethane-1,2-diol

Cat. No.: B8068322
M. Wt: 116.16 g/mol
InChI Key: IOYZOWOMVCTMEV-UHFFFAOYSA-N
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Description

1-(1-Methylcyclopropyl)ethane-1,2-diol is a cyclopropane-containing diol characterized by a methyl-substituted cyclopropyl group attached to the ethane-1,2-diol backbone. Its structure combines the strain inherent to the cyclopropane ring with the hydrophilic properties of vicinal diols, making it a unique scaffold for pharmaceutical and synthetic applications. These methods suggest that similar strategies could apply to this compound.

Properties

IUPAC Name

1-(1-methylcyclopropyl)ethane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-6(2-3-6)5(8)4-7/h5,7-8H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOYZOWOMVCTMEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1-Methylcyclopropyl)ethane-1,2-diol can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reducing agents and catalysts, as well as reaction temperature and pressure, are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methylcyclopropyl)ethane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carbonyl-containing functional groups.

    Reduction: Reduction reactions can convert the hydroxyl groups into other functional groups.

    Substitution: The hydroxyl groups can be substituted with halides or other nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl compounds, while reduction can produce alkanes or other reduced forms.

Scientific Research Applications

1-(1-Methylcyclopropyl)ethane-1,2-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-Methylcyclopropyl)ethane-1,2-diol involves its interaction with molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The cyclopropyl group can also affect the compound’s stability and reactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(1-methylcyclopropyl)ethane-1,2-diol with structurally or functionally analogous ethane-1,2-diol derivatives:

Compound Name Molecular Formula Key Structural Features Physical/Chemical Properties Synthesis/Applications
This compound C6H12O2 Cyclopropane ring with methyl substituent Likely high strain energy; hydrophilic due to diol groups Potential intermediate in drug synthesis (inferred from analogs)
1-[4-(2-Methylpropyl)phenyl]ethane-1,2-diol C12H18O2 Aromatic phenyl group with 2-methylpropyl substituent Solid powder; stable at room temperature Commercial availability (American Elements catalog)
1-(5-Mercapto-4H-triazol-3-yl)ethane-1,2-diol C4H7N3O2S Triazole-thiol heterocycle appended to diol Pharmacologically active (antimicrobial/antitumor potential) Synthesized from glycerol via hydrazide intermediates
1-(3-(3-TBDMS-oxypropyl)thiophen-2-yl)ethane-1,2-diol C14H26O3SSi Thiophene and silyl-protected hydroxyl groups Lipophilic due to TBDMS group; used in multistep drug synthesis Key intermediate in ulotaront (schizophrenia drug) synthesis
1-[(R/S)-2-Methylenecyclopropyl]ethane-1,2-diol C6H10O2 Methylenecyclopropane instead of methylcyclopropane [α]D25 = +52.7° (ent-22) to −25.0° (ent-23); mp 73–74°C Antiviral nucleoside analogs (e.g., 2’-deoxyadenosine mimics)

Key Structural and Functional Comparisons

Cyclopropane vs. Aromatic derivatives (e.g., 1,2-di(4-chlorophenyl)ethane-1,2-diol) exhibit distinct NMR profiles (δ 4.59–4.82 ppm for diol protons) due to electron-withdrawing substituents, whereas cyclopropane-containing diols may show upfield shifts for cyclopropane protons.

Heterocyclic vs. Hydrocarbon Appendages :

  • The triazole-thiol derivative (1-(5-mercapto-4H-triazol-3-yl)ethane-1,2-diol) demonstrates enhanced bioactivity due to the heterocycle’s ability to participate in hydrogen bonding and metal coordination, unlike the hydrocarbon-focused cyclopropane analog.
  • Thiophene-containing diols (e.g., 1-(3-(3-TBDMS-oxypropyl)thiophen-2-yl)ethane-1,2-diol) prioritize synthetic versatility, as the TBDMS group facilitates selective protection during multistep reactions.

Stereochemical Considerations :

  • Cyclopropane-diol isomers (e.g., ent-22 and ent-23) exhibit significant optical rotation differences ([α]D25 +52.7° vs. −25.0°), underscoring the impact of stereochemistry on biological activity. This property is critical when comparing racemic mixtures (e.g., meso-1,2-di(4-chlorophenyl)ethane-1,2-diol) to enantiopure analogs.

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